molecular formula C19H23N3O2 B4061570 5-(3,5-dimethyl-1-piperidinyl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile

5-(3,5-dimethyl-1-piperidinyl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B4061570
M. Wt: 325.4 g/mol
InChI Key: DHWLJSXMQGNKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dimethyl-1-piperidinyl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile, also known as DMPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPOC is a heterocyclic compound that contains an oxazole ring and a piperidine ring, making it a unique and interesting molecule to study.

Scientific Research Applications

Antimicrobial Activities

Some novel triazole derivatives have been synthesized and screened for their antimicrobial activities. These compounds, including various dihydro-3H-1,2,4-triazol-3-one derivatives and triazolo[3,4-b][1,3]benzoxazole derivatives, were found to possess good or moderate activities against test microorganisms, demonstrating the potential utility of similar compounds in developing antimicrobial agents (Bektaş et al., 2010).

Molecular Docking Studies for EGFR Inhibitors

Molecular docking studies have been conducted on benzimidazole derivatives bearing 1,2,4-triazole, aimed at understanding their mechanism behind anti-cancer properties. These studies revealed the importance of the compounds' tautomeric properties and conformations, as well as their potential as EGFR inhibitors, highlighting the relevance of similar compounds in cancer research (Karayel, 2021).

Synthesis and Characterization for Anticancer Evaluation

New 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have been synthesized and characterized, with their anticancer activities evaluated against 60 cancer cell lines. These compounds showed significant growth inhibitory and cytostatic activities, particularly against leukemia cell lines, suggesting potential for developing new anticancer drugs (Kachaeva et al., 2018).

Reactions with Nitrogen-containing Bases

Research on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile and its analogs with nitrogen bases has unveiled diverse reaction outcomes based on the type of nitrogen base used. These reactions have led to the discovery of new chemical entities, including enamino nitriles and pyrazolo[1,5-a]pyrimidines, showcasing the versatility of similar compounds in synthetic organic chemistry (Shablykin et al., 2008).

properties

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-23-16-7-5-15(6-8-16)18-21-17(10-20)19(24-18)22-11-13(2)9-14(3)12-22/h5-8,13-14H,4,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWLJSXMQGNKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CC(CC(C3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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